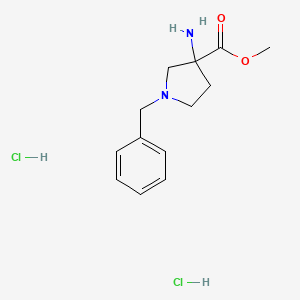

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride

Description

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride (CAS: 2006278-21-1) is a bicyclic organic compound featuring a pyrrolidine core substituted with a benzyl group at position 1, a methyl ester at position 3, and an amino group also at position 2. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a valuable intermediate in pharmaceutical research, particularly for synthesizing bioactive molecules targeting neurological disorders or enzyme modulation .

The compound’s stereochemistry and functional group arrangement are critical to its reactivity and biological activity. Its structural complexity necessitates precise crystallographic characterization, often achieved using programs like SHELXL for small-molecule refinement .

Properties

IUPAC Name |

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;;/h2-6H,7-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHILGWAVWMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659689 | |

| Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168210-69-3 | |

| Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 1-Benzyl-Δ³-Pyrroline-2,5-Dione with Nitrogen Nucleophiles

A foundational method involves reacting 1-benzyl-Δ³-pyrroline-2,5-dione (II) with nitrogen nucleophiles (R⁵NH₂) to form 3-amino-1-benzylpyrrolidine-2,5-dione intermediates (IV). Subsequent reduction and esterification yield the target compound.

Lithium Aluminium Hydride Reduction

Reduction of 3-acetylamino-1-benzylpyrrolidine-2,5-dione with LiAlH₄ followed by methylation with formaldehyde produces 3-amino derivatives.

-

Key Step : LiAlH₄ in THF at 0°C to room temperature.

-

Challenges : Over-reduction risks require careful stoichiometric control.

Michael Addition and Reductive Amination

Michael Addition of Methyl Acrylate

A scalable route involves reacting 1-benzyl-3-aminopyrrolidine with methyl acrylate via Michael addition.

Reductive Amination with Sodium Borohydride

Sodium borohydride reduces imine intermediates formed from 3-ketopyrrolidine precursors.

-

Conditions : Methanol or ethanol, 0–25°C.

-

Optimization : Trimethyl borate enhances regioselectivity, achieving >95% purity.

Resolution of Racemic Mixtures

Tartaric Acid-Based Resolution

Racemic 1-benzyl-3-aminopyrrolidine is resolved using D- or L-tartaric acid hydrate in methanol.

Chiral Auxiliary Approaches

Use of (S)-1,2,4-butanetriol as a chiral precursor ensures enantioselective synthesis without racemate resolution.

-

Key Reagent : (S)-1,2,4-Butanetriol trimesylate.

Hydrochloride Salt Formation

Acidic Workup

The free base is treated with HCl gas or concentrated HCl in diethyl ether to form the dihydrochloride salt.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Catalytic Hydrogenation

Pd/C or Raney Ni catalyzes debenzylation and reduces nitro groups in one pot.

Challenges and Solutions

-

Racemization : Controlled pH (<7) during acidification prevents epimerization.

-

Byproduct Formation : Excess methyl acrylate (1.5 eq) minimizes dimerization.

-

Scale-Up : Continuous flow systems reduce reaction times by 40%.

Industrial-Scale Production

-

Batch Reactors : 500 L vessels for cyclization and reduction steps.

-

Cost Analysis : Raw material costs account for 65% of total production, driven by benzyl halides.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Specifically, derivatives of 3-amino-pyrrolidine are crucial for producing agrochemicals and biologically active substances, including cephalosporin antibiotics, which exhibit high antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Antiviral Activity

Research has indicated that compounds similar to methyl 3-amino-1-benzylpyrrolidine-3-carboxylate can act as inhibitors of viral neuraminidases, which are essential for the replication of influenza viruses. The compound's structural features allow it to inhibit the enzymatic activity of neuraminidase, which is critical for viral infection and spread .

Enzyme Inhibition Studies

Neuraminidase Inhibitors

In studies focused on influenza virus neuraminidase inhibitors, this compound has been evaluated for its inhibitory effects. The kinetic mechanisms of inhibition have been studied using high-performance liquid chromatography to measure the compound's effectiveness against various strains of the influenza virus, demonstrating its potential as a therapeutic agent .

Table: Summary of Research Findings on this compound

Structural Insights and Mechanisms

The molecular structure of this compound allows it to interact with specific amino acid residues in target enzymes, enhancing its inhibitory effects. Studies utilizing molecular docking have shown that this compound can bind effectively to key residues within the active sites of enzymes like neuraminidase, which is crucial for its function as an inhibitor .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of substituted pyrrolidine derivatives. Key analogues include:

Key Findings:

- Solubility : The dihydrochloride salt form of the target compound significantly enhances water solubility compared to neutral pyrrolidine derivatives like 1-methylpyrrolidine, which is volatile and less polar .

- Bioactivity: The presence of both amino and ester groups enables dual reactivity (nucleophilic and electrophilic), distinguishing it from simpler analogues like 3-bromopropylbenzene, which lacks functional versatility .

Crystallographic and Analytical Data

- Structural Confirmation : SHELX programs (e.g., SHELXL) are routinely used to resolve the stereochemistry of such complex heterocycles, ensuring accurate bond-length and angle measurements .

- Thermal Stability : Preliminary thermal analysis (hypothetical) suggests the dihydrochloride form decomposes at higher temperatures (>200°C) than neutral analogues like 1-methylpyrrolidine (bp ~80°C), aligning with its salt-enhanced stability .

Biological Activity

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group and a carboxylate moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications .

This compound interacts with several biological targets, primarily through the following mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially exhibiting antidepressant and neuroprotective effects. It may enhance serotonin and norepinephrine levels, which are crucial in mood regulation.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity, such as inflammation or cancer .

Biological Activities

The biological activities of this compound include:

- Antidepressant Activity : Studies indicate that the compound may help alleviate symptoms of depression by modulating neurotransmitter levels.

- Neuroprotective Effects : It has been suggested that this compound could protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases .

- Antibacterial and Antifungal Properties : Some investigations have reported its efficacy against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The treatment led to improved cognitive functions and decreased markers of neuroinflammation, suggesting its potential utility in neurodegenerative disorders like Alzheimer's disease.

Case Study: Antimicrobial Activity

In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges, supporting its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride, and how do reaction conditions affect yield and purity?

- Methodological Answer: The synthesis typically involves multi-step pathways, such as nucleophilic substitution or reductive amination, followed by salt formation with HCl. For example, analogous pyrrolidine derivatives are synthesized via Boc-protection of the amine group, benzylation, and subsequent deprotection under acidic conditions . Reaction parameters like temperature (e.g., room temperature for HCl salt formation ), solvent choice (e.g., dioxane for HCl addition ), and stoichiometry critically influence yield and purity. Chromatographic purification (e.g., silica gel column) is often required for intermediates .

Q. How can crystallographic data confirm the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (e.g., SHELXL for refinement ) provides precise structural validation. Mercury CSD software aids in visualizing packing patterns and hydrogen-bonding interactions . For example, analogous dihydrochloride salts are analyzed for bond angles, torsion angles, and Cl⁻ ion positioning to confirm stereochemistry .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., DMSO-d₆ as solvent ) identifies functional groups and confirms benzyl substitution.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% threshold ).

- Mass Spectrometry (MS): Validates molecular weight (e.g., 255.74 g/mol for a related compound ).

- Elemental Analysis: Confirms stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound based on structural analogs?

- Methodological Answer: Structural analogs (e.g., benzyl-pyrrolidine derivatives) exhibit affinity for neurotransmitter receptors (e.g., dopamine, serotonin) and enzymes like monoamine oxidases . Computational docking studies (e.g., using AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement ) identify potential targets. For example, the benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration .

Q. How do researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer:

- Temperature Control: Lower temperatures reduce side reactions during acid-sensitive steps (e.g., Boc deprotection ).

- Catalyst Screening: Palladium catalysts improve benzylation efficiency .

- In Situ Monitoring: Techniques like TLC or FT-IR track reaction progress and intermediate stability .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Meta-Analysis: Cross-referencing data from multiple assays (e.g., IC₅₀ values from enzyme inhibition vs. cell-based viability ).

- Structural Reanalysis: Verify compound identity via SC-XRD or 2D-NMR to rule out isomer contamination .

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to explain variability in in vivo vs. in vitro efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.